

# A Technical Guide to DSM705 Hydrochloride for Malaria Chemoprevention Research

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## Compound of Interest

Compound Name: *DSM705 hydrochloride*

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Audience: Researchers, Scientists, and Drug Development Professionals

Subject: An in-depth technical overview of the preclinical antimalarial candidate **DSM705 hydrochloride**, focusing on its mechanism of action, experimental evaluation, and developmental context for malaria chemoprevention.

## Executive Summary

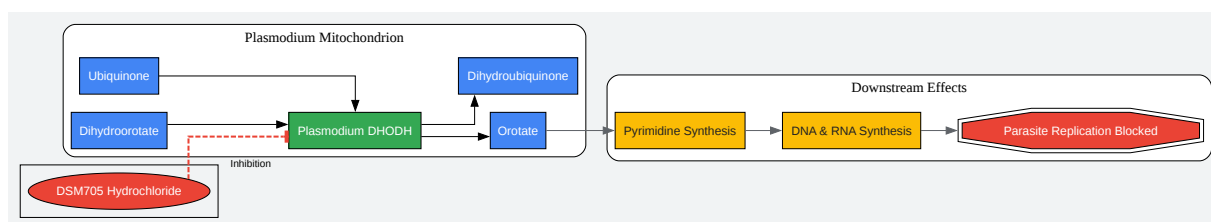
DSM705 is a potent, pyrrole-based selective inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), an essential enzyme for pyrimidine biosynthesis in the malaria parasite.[1][2] Developed as a potential alternative to the earlier clinical candidate DSM265, DSM705 demonstrated nanomolar potency against both *P. falciparum* and *P. vivax* DHODH enzymes and activity against blood-stage parasites with high selectivity over the human enzyme.[3][4] Preclinical studies in a humanized mouse model confirmed its in vivo efficacy, where it fully suppressed parasitemia.[1]

Following the termination of DSM265's development due to toxicity concerns, the strategic focus for DHODH inhibitors shifted from treatment to chemoprevention.[5][6] While DSM705 possessed improved properties such as better solubility and a reduced risk of resistance compared to its predecessor, it was ultimately not advanced as a clinical candidate.[5][6] This decision was based on its potency and a predicted human half-life that was considered insufficient to meet the target product profile of a once-monthly dosing regimen for malaria chemoprevention.[6] This guide provides a comprehensive summary of the quantitative data,

experimental protocols, and developmental pathway of DSM705 to inform future research in the field.

## Mechanism of Action

**DSM705 hydrochloride** targets the de novo pyrimidine biosynthesis pathway, which is critical for the synthesis of DNA, RNA, and other essential molecules in the malaria parasite.[5][6] Plasmodium species are entirely dependent on this pathway as they lack the necessary salvage pathways for pyrimidines.[6] The specific target of DSM705 is dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate.[5][6] DSM705 exhibits high selectivity and potent inhibitory activity against the Plasmodium DHODH enzyme while showing no significant inhibition of the mammalian ortholog, providing a strong therapeutic window.[1][3][4]



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**Figure 1:** Mechanism of action of **DSM705 hydrochloride**.

## Preclinical Data Summary

The preclinical evaluation of DSM705 generated key quantitative data on its in vitro activity against the parasite enzyme and cells, its in vivo efficacy in a mouse model, and its pharmacokinetic profile.

## In Vitro Activity

DSM705 shows potent and selective inhibition of the Plasmodium DHODH enzyme and robust activity against cultured *P. falciparum* parasites.[1][3][4]

Parameter	Target/Strain	Value (nM)	Reference
IC <sub>50</sub>	P. falciparum DHODH (PfDHODH)	95	[1][3][4]
IC <sub>50</sub>	P. vivax DHODH (PvDHODH)	52	[1][3][4]
EC <sub>50</sub>	P. falciparum 3D7 Cells	12	[1][3][4]
IC <sub>50</sub>	Human DHODH	No Inhibition	[1][3][4]

**Table 1:** In Vitro Potency of DSM705.

## In Vivo Efficacy

Efficacy was assessed in a severe combined immunodeficient (SCID) mouse model engrafted with human erythrocytes and infected with *P. falciparum*.

Animal Model	Dosing Regimen	Key Finding	Reference
SCID Mice (P. falciparum)	3-200 mg/kg, p.o., twice daily for 6 days	Dose-dependent parasite killing. Maximum killing rate at 50 mg/kg, achieving full suppression of parasitemia by days 7-8.	[1][3][4]

**Table 2:** In Vivo Efficacy of DSM705.

## Pharmacokinetic Profile

The pharmacokinetic properties of DSM705 were evaluated in Swiss outbred mice following single oral and intravenous administrations.[1][3][4]

Parameter	Dose & Route	Value	Reference
Bioavailability (F)	2.6 mg/kg, p.o.	74%	[1][3][4]
24 mg/kg, p.o.	70%	[1][3][4]	
Half-life ( $t_{1/2}$ )	2.6 mg/kg, p.o.	3.4 h	[1][3][4]
24 mg/kg, p.o.	4.5 h	[1][3][4]	
Max Concentration ( $C_{max}$ )	2.6 mg/kg, p.o.	2.6 $\mu$ M	[1][3][4]
24 mg/kg, p.o.	20 $\mu$ M	[1][3][4]	
Plasma Clearance (CL)	2.3 mg/kg, i.v.	2.8 mL/min/kg	[1][3][4]
Volume of Distribution ( $V_{ss}$ )	2.3 mg/kg, i.v.	1.3 L/kg	[1][3][4]

**Table 3:** Pharmacokinetic Parameters of DSM705 in Mice.

## Experimental Methodologies

Detailed protocols are essential for the replication and extension of research findings. The following sections describe the key methodologies used in the preclinical evaluation of DSM705.

### In Vitro Enzyme Inhibition Assay (DHODH Assay)

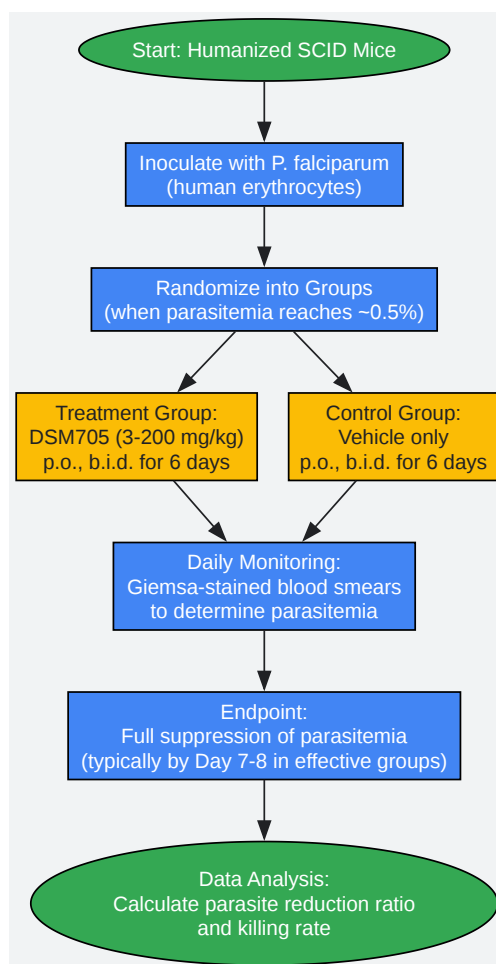
The inhibitory activity of DSM705 against recombinant *P. falciparum* and *P. vivax* DHODH was determined using a steady-state kinetic analysis.[2]

- **Enzyme Source:** Recombinantly expressed and purified DHODH from *P. falciparum* and *P. vivax*.
- **Assay Principle:** The assay measures the enzymatic reduction of a ubiquinone analog, which is coupled to the oxidation of dihydroorotate. The reaction rate is monitored spectrophotometrically.

- Procedure:
  - The enzyme is pre-incubated with varying concentrations of **DSM705 hydrochloride** in an appropriate buffer system.
  - The reaction is initiated by adding the substrates (dihydroorotate and the electron acceptor).
  - The change in absorbance over time is recorded to determine the initial reaction velocity.
  - Data are normalized to control wells (containing vehicle, e.g., DMSO) and plotted against the logarithm of inhibitor concentration.
  - The  $IC_{50}$  value is calculated by fitting the data to a four-parameter logistic equation.

## In Vivo Efficacy Model and Workflow

The in vivo antimalarial activity was evaluated using a humanized SCID mouse model, which supports the growth of human malaria parasites.[\[3\]](#)



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**Figure 2:** Experimental workflow for the in vivo efficacy study of DSM705.

## In Vivo Formulation Preparation

The hydrochloride salt form of DSM705 offers enhanced water solubility and stability.[1] For in vivo studies, specific formulations were used to ensure adequate solubility and bioavailability. [3][4]

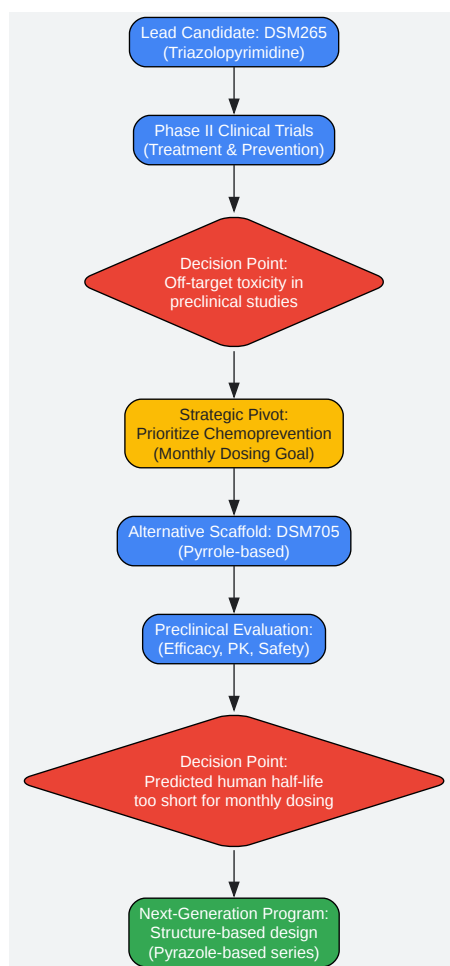
- Protocol 1 (Aqueous-based):
  - Create a stock solution of DSM705 HCl in DMSO (e.g., 25 mg/mL).
  - Sequentially add and mix the following co-solvents: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3][4]

- For example, to prepare 1 mL: Add 100  $\mu$ L of the DMSO stock to 400  $\mu$ L PEG300 and mix. Add 50  $\mu$ L Tween-80 and mix. Finally, add 450  $\mu$ L saline to reach the final volume.[4]
- Protocol 2 (Cyclodextrin-based):
  - Prepare a 20% SBE- $\beta$ -CD (Sulfobutylether- $\beta$ -cyclodextrin) solution in saline.[3]
  - Create a formulation of 10% DMSO and 90% of the 20% SBE- $\beta$ -CD solution.[3][4]
- Protocol 3 (Oil-based):
  - Create a formulation of 10% DMSO and 90% Corn Oil.[3][4]

## Developmental Context and Future Directions

The development of DSM705 was part of a broader strategy to identify novel DHODH inhibitors for malaria. It emerged as a backup candidate to DSM265, which had advanced to Phase II clinical trials before being halted.[5][7] The experience with DSM265 highlighted DHODH as a clinically validated target but also prompted a strategic pivot towards chemoprevention, where a longer duration of action is paramount.[5]

DSM705 offered advantages over DSM265, including a distinct chemical scaffold, improved solubility, and a lower risk of resistance.[6] However, its preclinical profile did not fully align with the stringent requirements for a once-monthly prophylactic agent. The primary limitations were its potency and a predicted human half-life that was too short to maintain protective concentrations for a full month from a single dose.[6] This led to the discontinuation of its development in favor of a new structure-based discovery effort. That effort successfully identified a novel, more potent pyrazolopyridinone-based series of DHODH inhibitors with the potential to meet the monthly dosing goal for malaria chemoprevention.[5][6]



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